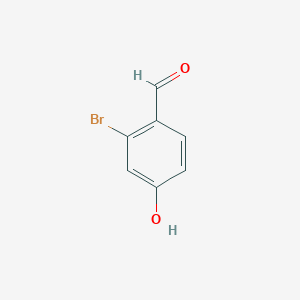

2-Bromo-4-hydroxybenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBOCCOUCDGNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454650 | |

| Record name | 2-Bromo-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-60-1 | |

| Record name | 2-Bromo-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromo-4-hydroxybenzaldehyde

Introduction

This compound is an aromatic aldehyde with the chemical formula C₇H₅BrO₂.[1] It belongs to the class of substituted benzaldehydes and is a valuable intermediate in organic synthesis. Its structure incorporates a hydroxyl group and a bromine atom on the benzene (B151609) ring, ortho and meta to the aldehyde group, respectively. This substitution pattern provides a unique combination of reactive sites, making it a versatile building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications. This guide provides a detailed overview of its properties, synthesis, and reactivity for professionals in research and development. The CAS Number for this compound is 22532-60-1.[1][2][3]

Chemical and Physical Properties

The physicochemical properties of this compound are essential for its handling, application in reactions, and purification. Below is a summary of its key properties. Data for the closely related and more extensively documented isomer, 4-Bromo-2-hydroxybenzaldehyde, is also included for comparative purposes.

| Property | Value | Reference(s) |

| CAS Number | 22532-60-1 | [1][2] |

| Molecular Formula | C₇H₅BrO₂ | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Not widely specified | |

| Appearance | Solid (inferred) | |

| Melting Point | Data not available | |

| Comparative Isomer MP | 50-54 °C (4-Bromo-2-hydroxybenzaldehyde) | [4] |

| Boiling Point | Data not available | |

| Comparative Isomer BP | 256.2 °C (4-Bromo-2-hydroxybenzaldehyde) | [4][5] |

| Solubility | Soluble in methanol, chloroform (B151607), dichloromethane, ethyl acetate (B1210297) (inferred from isomers) | [6][7] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols based on literature procedures.

Synthesis from m-Bromophenol (Reimer-Tiemann Reaction Adaptation)

This method involves the formylation of m-bromophenol.

Materials:

-

m-Bromophenol

-

30% aqueous sodium hydroxide (B78521) solution

-

Ethanol

-

Chloroform

-

10N Hydrochloric acid

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 30% aqueous sodium hydroxide (160 mL) is mixed with 3-bromophenol (B21344) (10.04 g, 58 mmol).[8]

-

The mixture is heated to a temperature of 70-75 °C.[8]

-

Ethanol (5 mL) is added to the mixture at once.[8]

-

Chloroform (28 mL, 0.35 mol) is then added slowly in a dropwise manner while maintaining the temperature at 75 °C.[8]

-

After the addition of chloroform is complete, the reaction is held at 75 °C for 1 hour, followed by continuous stirring at the same temperature for an additional 3 hours.[8]

-

The reaction mixture is then cooled to room temperature and acidified using 10N hydrochloric acid.[8]

-

By-products are largely removed through steam distillation.[8]

-

The remaining residue is cooled, and the resulting precipitate is collected by filtration.[8]

-

The crude product is purified using silica gel column chromatography with a hexane/ethyl acetate (2:1, v/v) eluent to yield pure this compound.[8]

Synthesis from 4-Hydroxybenzaldehyde (B117250) (Bromination)

This protocol describes the direct bromination of 4-Hydroxybenzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde

-

Acetonitrile (B52724) (CH₃CN)

-

Hydrogen bromide (HBr)

-

1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane (THPDPE)

-

Sodium sulfite (B76179) (Na₂SO₃) solution (3M)

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

A solution of 4-hydroxybenzaldehyde (1 mmol) is prepared in acetonitrile (4 mL).[8]

-

Hydrogen bromide and THPDPE are added to the solution, which is then stirred at room temperature.[8]

-

Upon completion of the reaction, 3M sodium sulfite solution (1 mL) is added, followed by water (10 mL).[8]

-

The mixture is stirred until a precipitate forms.[8]

-

The product is collected by filtration.[8]

-

Further purification is carried out using silica-packed column chromatography with a hexane-ethyl acetate eluent.[8]

Reactivity and Applications in Drug Development

While specific reaction pathways for this compound are not as extensively documented as its isomers, its chemical behavior can be inferred from its functional groups. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, the hydroxyl group can be alkylated or acylated, and the bromine atom can participate in cross-coupling reactions. Derivatives of closely related bromo-hydroxybenzaldehydes have shown significant biological activity, highlighting the potential of this structural class in medicinal chemistry.

Key Reactions and Potential Applications

-

Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.[9][10]

-

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, often catalyzed by a base, leads to the formation of α,β-unsaturated systems. This is a key step in the synthesis of coumarins, which are important scaffolds in medicinal chemistry and materials science.[10][11]

-

Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide, providing a route to various substituted styrene (B11656) derivatives.[10]

-

Cross-Coupling Reactions: The C-Br bond can be functionalized using palladium-catalyzed reactions like Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon bonds.

Derivatives of salicylaldehydes are known to possess antimicrobial and antifungal properties.[4] For instance, Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been investigated for their anticancer activities.[4] The isomer 2-bromo-5-hydroxybenzaldehyde (B121625) has been used as a reactant in the synthesis of inhibitors for PDE4 and BCL-XL, which are relevant targets in cancer therapy.[7] These examples underscore the potential of this compound as a precursor for novel therapeutic agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of complex organic molecules. Its distinct functional groups offer multiple avenues for chemical modification, making it a versatile tool for researchers in organic synthesis and drug discovery. While detailed studies on this specific isomer are less common than for its positional isomers, the established reactivity of the bromo-hydroxybenzaldehyde scaffold points to a wide range of potential applications, particularly in the development of novel therapeutic agents and functional materials. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for its use in advanced research and development projects.

References

- 1. This compound | C7H5BrO2 | CID 11084866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22532-60-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [oakwoodchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 | FB11113 [biosynth.com]

- 6. 4-Bromo-2-hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. Benzaldehyde, 2-broMo-4-hydroxy synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

2-Bromo-4-hydroxybenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Bromo-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is an organic compound featuring a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group.

Quantitative Data Summary

The fundamental quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₇H₅BrO₂[1] |

| Molecular Weight | 201.02 g/mol [1] |

| CAS Number | 22532-60-1[1] |

| IUPAC Name | This compound[1] |

Compound Identification and Properties

To further characterize this compound, the following diagram outlines the relationship between its primary identifiers and its key computed properties.

Figure 1: Identification and Properties of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are specific to individual research studies and are not broadly standardized. Researchers should consult specialized chemical synthesis literature or supplier documentation for methodologies relevant to their specific application.

Isomeric Considerations

It is crucial to distinguish this compound from its isomer, 4-Bromo-2-hydroxybenzaldehyde. While both share the same molecular formula (C₇H₅BrO₂) and molecular weight (201.02 g/mol ), their chemical structure and CAS numbers differ (4-Bromo-2-hydroxybenzaldehyde is CAS 22532-62-3)[2][3][4][5]. This structural difference leads to distinct physical and chemical properties, which can significantly impact experimental outcomes.

References

- 1. This compound | C7H5BrO2 | CID 11084866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 | FB11113 [biosynth.com]

- 3. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-hydroxybenzaldehyde 97 22532-62-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

A Technical Guide to the Solubility of 2-Bromo-4-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-hydroxybenzaldehyde is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and other bioactive molecules.[1] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the available solubility data for this compound and its closely related isomers, detailed experimental protocols for solubility determination, and a visualization of a key synthetic pathway.

While specific quantitative solubility data for this compound is limited in publicly available literature, this guide compiles relevant information for structurally similar compounds to aid researchers in solvent selection and experimental design.

Solubility Data

Table 1: Quantitative Solubility of 4-Bromo-2-hydroxybenzaldehyde

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (497.46 mM) | Ultrasonic treatment may be necessary. It is recommended to use freshly opened DMSO as its hygroscopic nature can affect solubility.[2][3] |

Note: This data is for the isomer 4-Bromo-2-hydroxybenzaldehyde and should be used as an estimate for this compound.

For a broader perspective on solvent effects, the following table presents the mole fraction solubility of another isomer, 3-Bromo-4-hydroxybenzaldehyde, in a range of organic solvents at 298.15 K (25 °C). This information can be valuable for selecting appropriate solvents for solubility screening experiments.[4]

Table 2: Mole Fraction Solubility (x₁) of 3-Bromo-4-hydroxybenzaldehyde at 298.15 K

| Solvent | Mole Fraction Solubility (x₁) |

| N,N-Dimethylformamide (DMF) | 0.4431 |

| 1,4-Dioxane | 0.3625 |

| Dimethyl Sulfoxide (DMSO) | 0.3127 |

| n-Pentanol | 0.3011 |

| n-Butanol | 0.2543 |

| Isobutanol | 0.2311 |

| Ethyl Acetate | 0.2111 |

| n-Propanol | 0.1987 |

| Isopropanol | 0.1765 |

| Ethanol | 0.1543 |

| Acetonitrile | 0.1321 |

| Ethylene Glycol | 0.1111 |

| Methanol | 0.0987 |

| Cyclohexane | 0.0089 |

| Water | 0.0012 |

Note: This data is for the isomer 3-Bromo-4-hydroxybenzaldehyde and is intended to serve as a guide for solvent selection.[4]

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

For instances where quantitative solubility data is unavailable, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, can be employed to determine the equilibrium solubility of this compound in a chosen organic solvent.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.

-

To confirm that equilibrium has been reached, it is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration of the solute. Equilibrium is established when the concentration no longer changes over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature fluctuations that could alter the solubility.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis:

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

This method is suitable if this compound exhibits a distinct absorbance peak at a wavelength where the solvent is transparent.

-

Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

-

Dilute the filtered sample and measure its absorbance.

-

Calculate the concentration from the calibration curve.

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor used during sample preparation.

-

Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.

Synthesis Workflow Visualization

This compound is an important pharmaceutical intermediate.[1] The following diagram illustrates a typical two-step synthesis process starting from 2-bromo-4-fluorobenzaldehyde.[1]

References

Spectroscopic Profile of 2-Bromo-4-hydroxybenzaldehyde: A Technical Guide

This technical guide offers a comprehensive overview of the spectroscopic data for 2-Bromo-4-hydroxybenzaldehyde (C₇H₅BrO₂), a key intermediate in organic synthesis. The document is tailored for researchers, scientists, and drug development professionals, providing a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The data herein is crucial for structural elucidation, identification, and quality control of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. All quantitative data is presented in structured tables for clarity and ease of comparison.

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms within this compound.

Table 1: ¹H NMR Spectral Data for this compound Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.01 | Singlet | 1H | - | Hydroxyl proton (-OH)[1] |

| 9.85 | Singlet | 1H | - | Aldehyde proton (-CHO)[1] |

| 7.50 | Doublet | 1H | 8.4 | Aromatic proton (H-6) |

| 7.01 | Doublet of Doublets | 1H | 8.4, 2.0 | Aromatic proton (H-5) |

| 6.94 | Doublet | 1H | 2.0 | Aromatic proton (H-3) |

Table 2: ¹³C NMR Spectral Data for this compound Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | Aldehyde Carbon (C=O)[1] |

| 161.0 | Aromatic Carbon (C-OH)[1] |

| 138.5 | Aromatic Carbon (C-H) |

| 125.0 | Aromatic Carbon (C-H) |

| 122.0 | Aromatic Carbon (C-CHO)[1] |

| 120.0 | Aromatic Carbon (C-Br)[1] |

| 115.0 | Aromatic Carbon (C-H) |

While a specific experimental spectrum was not available, the following table presents characteristic absorption bands expected for this compound based on its functional groups.[2]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (hydroxyl group)[2] |

| 3000-3100 | Medium | C-H stretch (aromatic)[2] |

| 2700-2900 | Medium, two bands | C-H stretch (aldehyde)[2] |

| 1650-1700 | Strong | C=O stretch (aldehyde)[2] |

| 1550-1600 | Medium-Strong | C=C stretch (aromatic ring)[2] |

| 1000-1100 | Strong | C-Br stretch[2] |

| 650-900 | Strong | C-H out-of-plane bend (aromatic)[2] |

The mass spectrum provides information on the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound

| Property | Value | Notes |

| Molecular Formula | C₇H₅BrO₂ | |

| Molecular Weight | 201.02 g/mol | [3] |

| Exact Mass | 199.94729 Da | [3] |

| Expected M⁺ Peak | m/z 200 | Corresponding to the ⁷⁹Br isotope. |

| Expected M+2 Peak | m/z 202 | Of similar intensity to M⁺ due to the ⁸¹Br isotope.[2] |

Expected Fragmentation Pattern: The primary fragmentation is expected to involve the loss of the aldehyde group (-CHO, 29 Da) and the hydrogen atom from the hydroxyl group.[4] Subsequent fragmentation of the aromatic ring may also occur. A key feature in the mass spectrum is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented, based on standard laboratory practices for the analysis of solid organic compounds.

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry 5 mm NMR tube.[1][2][5] A small amount of tetramethylsilane (B1202638) (TMS) is often added to serve as an internal standard (δ = 0.00 ppm).[1][2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.[5]

-

Data Acquisition:

-

¹H NMR: The spectrometer is tuned to the proton frequency. Spectra are typically acquired using a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a high signal-to-noise ratio.[2]

-

¹³C NMR: The spectrometer is tuned to the carbon frequency. Spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.[6] A longer relaxation delay and a significantly larger number of scans are required compared to ¹H NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[2][7]

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard (TMS).

For solid samples like this compound, common preparation methods include the KBr pellet or Nujol mull techniques.[8]

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Nujol Mull Method):

-

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.[10]

-

A background spectrum of the empty sample holder (or the pure KBr pellet/salt plates) is recorded first and automatically subtracted from the sample spectrum.[2]

-

The prepared sample is placed in the instrument's beam path, and the spectrum is recorded. The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[2]

-

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic molecules.

-

Sample Introduction: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile). The sample is often introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[2]

-

Ionization: Inside the ion source, which is under a high vacuum, the sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[11] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[12]

-

Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.[12]

-

Mass Analysis: The resulting ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of the ions versus their m/z ratio.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H5BrO2 | CID 11084866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

2-Bromo-4-hydroxybenzaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 2-Bromo-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and reactivity.

Chemical Structure and IUPAC Name

This compound is a substituted aromatic compound featuring a benzene (B151609) ring functionalized with a bromo, a hydroxyl, and an aldehyde group.

-

IUPAC Name : this compound[1]

-

Canonical SMILES : C1=CC(=C(C=C1O)Br)C=O[1]

-

InChI : InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H[1]

-

InChIKey : OCBOCCOUCDGNKX-UHFFFAOYSA-N[1]

The structure is characterized by an aldehyde group and a bromine atom positioned ortho to each other on the benzene ring, with a hydroxyl group in the para position relative to the aldehyde.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 201.02 g/mol | [1][3][4] |

| CAS Number | 22532-60-1 | [1][2][4][5] |

| Appearance | Pale yellow to yellow-brown solid | [3] |

| Purity | ≥ 97.5% | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of a phenol (B47542) derivative. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis from m-Bromophenol

This procedure outlines the synthesis of this compound from m-bromophenol.[5]

Materials:

-

m-Bromophenol

-

30% aqueous sodium hydroxide (B78521) solution

-

Ethanol

-

Chloroform

-

10N Hydrochloric acid

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 30% aqueous sodium hydroxide (160 mL) is mixed with 3-bromophenol (B21344) (10.04 g, 58 mmol).[5]

-

The mixture is heated to a temperature of 70-75 °C.[5]

-

Ethanol (5 mL) is added to the mixture all at once.[5]

-

Chloroform (28 mL, 0.35 mol) is then added slowly in a dropwise manner while maintaining the reaction temperature at 75 °C for 1 hour.[5]

-

After the addition is complete, the reaction mixture is stirred continuously at 75 °C for an additional 3 hours.[5]

-

The mixture is then cooled to room temperature and acidified using 10N hydrochloric acid.[5]

-

Steam distillation is employed to remove the majority of by-products.[5]

-

The residue is cooled, and the resulting precipitate is separated by filtration.[5]

-

The crude product is purified using silica gel column chromatography with a hexane/ethyl acetate (2:1, v/v) eluent to yield this compound.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from m-bromophenol.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups—aldehyde, hydroxyl, and bromo—offer multiple reaction sites for constructing more complex molecules. It is particularly valuable in the synthesis of various heterocyclic compounds, which are fundamental scaffolds in the development of pharmaceuticals and agrochemicals.[3] The reactive aldehyde and hydroxyl groups make it a key intermediate for creating dyes and pigments.[3] The presence of the bromine atom also allows for its use in metal-catalyzed cross-coupling reactions for further molecular elaboration.

References

Navigating the Synthesis and Supply of 2-Bromo-4-hydroxybenzaldehyde: A Technical Guide

For Immediate Release

A comprehensive technical guide has been compiled to address the commercial availability, synthesis, and potential applications of the chemical intermediate, 2-Bromo-4-hydroxybenzaldehyde (CAS No. 22532-60-1). This document serves as a vital resource for researchers, scientists, and professionals in the drug development sector, providing in-depth data and methodologies crucial for its application in organic synthesis and medicinal chemistry.

This compound is an aromatic compound recognized for its utility as a building block in the creation of more complex molecules, particularly heterocyclic compounds.[1] Its molecular structure, featuring bromine, hydroxyl, and aldehyde functional groups, offers multiple reaction sites for synthetic transformations. The compound is commercially available from a range of chemical suppliers.

Commercial Availability and Physical Properties

A survey of prominent chemical suppliers reveals that this compound is readily accessible for research and development purposes. The compound is typically supplied as a pale yellow to yellow-brown solid. However, researchers should note inconsistencies in the reported melting points across different suppliers, with values ranging from 154-164°C to as high as 253-254°C, underscoring the importance of verifying the physical constants of the material upon acquisition.

For easy comparison, the table below summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 22532-60-1 | Multiple |

| Molecular Formula | C₇H₅BrO₂ | Multiple |

| Molecular Weight | 201.02 g/mol | Multiple |

| Appearance | Pale yellow to yellow-brown solid | BLD Pharm[2] |

| Purity | ≥95% - 98% | Oakwood Chemical, Win-Win Chemical[3] |

| Melting Point | 154-164 °C or 253-254 °C | TCI, American Elements |

| Boiling Point (Predicted) | 292.4 ± 20.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.737 ± 0.06 g/cm³ | ChemicalBook[4] |

| Storage Conditions | 2-8°C, under inert gas | BLD Pharm[2] |

Synthetic Protocols

The synthesis of this compound can be achieved through various chemical routes. Two prominent methods are detailed below.

Synthesis from 3-Bromophenol (B21344)

One documented method involves the reaction of 3-bromophenol with chloroform (B151607) in the presence of a strong base, a variation of the Reimer-Tiemann reaction.[4][5]

Experimental Protocol:

-

A mixture of 3-bromophenol (10.04 g, 58 mmol) and a 30% aqueous sodium hydroxide (B78521) solution (160 mL) is heated to 70-75°C.

-

Ethanol (5 mL) is added to the mixture.

-

Chloroform (28 mL, 0.35 mol) is then added dropwise while maintaining the reaction temperature.

-

The reaction is stirred for several hours at 75°C.

-

Upon completion, the mixture is cooled and acidified with hydrochloric acid.

-

The crude product is purified by steam distillation followed by column chromatography.

This process is illustrated in the following workflow diagram.

Synthesis from 2-Bromo-4-fluorobenzaldehyde (B1271550)

An alternative synthetic route starts from 2-bromo-4-fluorobenzaldehyde and proceeds through a two-step process involving methoxylation followed by demethylation.[6]

Experimental Protocol:

-

Step 1: Synthesis of 2-bromo-4-methoxybenzaldehyde (B1338418): 2-bromo-4-fluorobenzaldehyde is dissolved in a mixture of methanol (B129727) and N,N-dimethylformamide containing potassium carbonate. Sodium methoxide (B1231860) is then added to facilitate the nucleophilic aromatic substitution of fluorine with a methoxy (B1213986) group.

-

Step 2: Demethylation: The resulting 2-bromo-4-methoxybenzaldehyde is heated with pyridine (B92270) hydrochloride at a temperature of 140-180°C for 2-8 hours to cleave the methyl ether and yield the final product.

The logical progression of this synthesis is depicted below.

Potential Applications and Biological Significance

While specific experimental data on the biological activity of this compound is limited, its derivatives are suggested to possess antimicrobial and antioxidant properties.[1] The structural motif of brominated hydroxybenzaldehydes is found in compounds with known biological effects. For instance, the related compound 5-Bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of pro-inflammatory mediators by inactivating the ERK, p38, and NF-κB signaling pathways in macrophage cells.[7] Another related molecule, 3-Bromo-4,5-dihydroxybenzaldehyde, has been found to activate the Nrf2-mediated antioxidant pathway in human keratinocytes.[8] These findings suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting inflammatory and oxidative stress-related pathways. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.

This technical guide provides a foundational understanding of this compound for researchers and industry professionals. The detailed information on its availability, synthesis, and potential applications is intended to facilitate its use in the advancement of chemical and pharmaceutical research.

References

- 1. Buy this compound | 22532-60-1 [smolecule.com]

- 2. 22532-60-1|this compound|BLD Pharm [bldpharm.com]

- 3. 22532-60-1 this compound 2-溴-4-羟基 苯甲醛 -Win-Win Chemical [win-winchemical.com]

- 4. Benzaldehyde, 2-broMo-4-hydroxy CAS#: 22532-60-1 [m.chemicalbook.com]

- 5. Benzaldehyde, 2-broMo-4-hydroxy synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Chemical Reactions of 2-Bromo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-hydroxybenzaldehyde is a versatile trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and a bromine atom amenable to cross-coupling reactions, makes it a valuable precursor for a diverse range of heterocyclic and polyfunctionalized molecules. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, presenting detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Core Reactivity Overview

The chemical behavior of this compound is dictated by its three primary functional groups: the aldehyde, the hydroxyl group, and the bromine substituent on the aromatic ring. This allows for a variety of selective transformations.

Caption: Key reactive sites of this compound.

Reactions of the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group can be readily converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[1] This reaction proceeds via an SN2 mechanism.[1][2] For this compound, the phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion.

General Reaction Scheme: R-X + Ar-OH → R-O-Ar + HX

The reaction is of broad scope and is a popular method for preparing both symmetrical and asymmetrical ethers.[3] Best results are typically achieved with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions.[2]

Experimental Protocol: O-Alkylation of this compound

This protocol describes a general procedure for the O-alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide)

-

Potassium carbonate (K₂CO₃) or Cesium bicarbonate (CsHCO₃)[4]

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[4]

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

-

Add the alkyl halide (1.1 eq.) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration to form a C=C double bond.[5][6] This reaction is typically catalyzed by a weak base like piperidine (B6355638).[5] It is a key step in the synthesis of coumarins from salicylaldehyde (B1680747) derivatives.[5][7]

General Reaction Scheme: Ar-CHO + Z-CH₂-Z' → Ar-CH=C(Z)-Z'

Experimental Protocol: Synthesis of a Coumarin (B35378) Derivative

This protocol details the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, to form a coumarin derivative.[7]

Materials:

-

This compound (10.0 mmol, 2.01 g)[7]

-

Malononitrile (10.0 mmol, 0.66 g)[7]

-

Ethanol (B145695) (25-30 mL)[7]

-

Piperidine (catalytic amount, ~0.1 mL)[7]

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound in ethanol.[7]

-

To the stirred solution, add malononitrile.[7]

-

Add a catalytic amount of piperidine to the reaction mixture.[7]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.[7]

-

Monitor the reaction by TLC. After completion (typically 2-4 hours), cool the mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the product with cold ethanol and dry to obtain the desired coumarin derivative.[7]

Caption: Knoevenagel condensation workflow.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide.[8][9] This reaction is highly versatile for forming C=C bonds with a fixed location.[10]

General Reaction Scheme: Ar-CHO + Ph₃P=CHR → Ar-CH=CHR + Ph₃PO

Experimental Protocol: General Wittig Reaction

This protocol provides a general procedure for the Wittig reaction with this compound.[5]

Materials:

-

A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide)

-

A strong base (e.g., n-butyllithium)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in anhydrous THF.[11]

-

Cool the suspension to 0 °C and add the strong base (1.1 eq.) dropwise.[11]

-

Stir the resulting ylide solution at room temperature for 1 hour.[11]

-

Alkene Formation: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.[11]

-

Allow the reaction to warm to room temperature and stir for 12 hours.[11]

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride.[5]

-

Extract the mixture with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by column chromatography on silica gel.[11]

Schiff Base Formation

The aldehyde group readily condenses with primary amines to form Schiff bases (imines), which are valuable intermediates in the synthesis of various biologically active compounds.[5][11]

General Reaction Scheme: Ar-CHO + R-NH₂ → Ar-CH=N-R + H₂O

Experimental Protocol: Synthesis of a Schiff Base

Materials:

-

This compound (10 mmol)[11]

-

A primary amine (e.g., aniline) (10 mmol)[11]

-

Ethanol (20 mL)[11]

-

Glacial acetic acid (catalytic amount)[11]

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.[11]

-

Add the primary amine to the solution.[11]

-

Add a few drops of glacial acetic acid as a catalyst.[11]

-

Reflux the mixture for 2-3 hours.[11]

-

Cool the reaction mixture to room temperature.[11]

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.[11]

Reactions of the Bromine Atom: Suzuki Coupling

The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the aromatic ring and an organoboron compound, such as a boronic acid.[12][13]

General Reaction Scheme: Ar-Br + R-B(OH)₂ → Ar-R

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[12][14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.[12]

Materials:

-

This compound (1.0 equiv)[12]

-

Arylboronic acid (1.2 equiv)[12]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[12]

-

Potassium carbonate (K₂CO₃) (2.0 equiv)[12]

-

Degassed 1,4-Dioxane[12]

-

Degassed deionized water[12]

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.[12]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[12]

-

Add degassed 1,4-dioxane (B91453) and degassed deionized water to the flask via syringe.[12]

-

Add the palladium catalyst to the reaction mixture.[12]

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[12]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

-

Purify the crude product by flash column chromatography on silica gel.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[12]

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reactions of this compound and its analogs.

Table 1: Suzuki Coupling of 4-Bromo-2-hydroxybenzaldehyde Analogs [12]

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 12 | 90 | 95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 8 | 100 | 92 |

| 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane | 16 | 80 | 88 |

Table 2: Knoevenagel Condensation for Coumarin Synthesis

| Active Methylene Compound | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Diethyl malonate | Piperidine | Ethanol | 4 | Reflux | 85 |

| Ethyl acetoacetate | Piperidine | Ethanol | 2 | Reflux | 90[11] |

| Malononitrile | Piperidine | Ethanol | 2 | Reflux | 93[7] |

Table 3: Williamson Ether Synthesis of 2-Bromo-4-alkoxybenzaldehydes

| Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl bromide | K₂CO₃ | DMF | 6 | 70 | 89 |

| Benzyl bromide | CsHCO₃ | Acetonitrile | 4 | 80 | 95[4] |

| Propargyl bromide | K₂CO₃ | Acetone | 8 | Reflux | 82 |

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of 2-Bromo-4-hydroxybenzaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-hydroxybenzaldehyde, a substituted aromatic aldehyde, is emerging as a versatile building block in the landscape of medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, provides a trifecta of functional handles for synthetic elaboration. This strategic arrangement allows for the construction of a diverse array of heterocyclic and non-heterocyclic compounds with significant therapeutic potential. This technical guide delves into the core applications of this compound, presenting its utility in the synthesis of bioactive molecules, summarizing key quantitative data from related compounds, providing detailed experimental methodologies, and visualizing synthetic and signaling pathways.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 22532-60-1 |

| Solubility | Soluble in common organic solvents |

Synthetic Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of various pharmacologically active scaffolds. The aldehyde functionality readily participates in condensation reactions to form Schiff bases and chalcones, while the hydroxyl and bromo-substituted phenyl ring can be further modified to generate complex heterocyclic systems.

Schiff Base Synthesis

The condensation of this compound with various primary amines yields Schiff bases (imines), a class of compounds renowned for their broad spectrum of biological activities.

A Comprehensive Technical Review of 2-Bromo-4-hydroxybenzaldehyde and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material and intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, provides a synthetically flexible scaffold for the development of novel therapeutic agents and agrochemicals. The presence of the bromine atom can enhance the lipophilicity and, in some cases, the biological activity of the resulting derivatives. This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound and its key derivatives, with a focus on their potential in drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the bromination of 4-hydroxybenzaldehyde (B117250) being a common approach.

Experimental Protocol: Bromination of 4-Hydroxybenzaldehyde

Materials:

-

4-Hydroxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (CH3CN)

-

Hydrobromic acid (HBr)

-

1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane (THPDPE) (as a catalyst)

-

Sodium sulfite (B76179) (Na2SO3)

-

Water (H2O)

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1 mmol) in acetonitrile (4 mL) in a round-bottom flask.

-

Add hydrobromic acid (HBr) and a catalytic amount of THPDPE to the solution.

-

Stir the reaction mixture at room temperature (20°C) for approximately 2.5 hours.

-

Upon completion of the reaction (monitored by TLC), add 3M sodium sulfite solution (1 mL) to the stirring mixture, followed by the addition of water (10 mL).

-

Continue stirring until a precipitate forms.

-

Filter the precipitate and purify the crude product using silica gel column chromatography with a hexane-ethyl acetate eluent system.

-

Characterize the final product by melting point, IR, 1H NMR, and 13C NMR spectroscopy.

A high yield of 88% for this compound has been reported using this method.[1]

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H5BrO2 |

| Molecular Weight | 201.02 g/mol |

| Appearance | Solid |

| Melting Point | 50-54 °C |

| CAS Number | 22532-60-1 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton, hydroxyl proton, and three aromatic protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene (B151609) ring. |

| ¹³C NMR | Distinct peaks for the carbonyl carbon, the aromatic carbons (with shifts influenced by the substituents), and the carbon attached to the hydroxyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H, C-H (aromatic and aldehydic), C=O, and C-Br stretching vibrations. |

| Mass Spectrometry | A characteristic M and M+2 peak pattern due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |

Key Derivatives of this compound and Their Applications

This compound is a valuable precursor for the synthesis of several classes of biologically active compounds.

Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized by the condensation of this compound with primary amines. These derivatives have demonstrated a broad spectrum of biological activities.

Caption: General workflow for the synthesis of Schiff bases from this compound.

Schiff bases derived from bromo- and hydroxy-substituted benzaldehydes have shown significant antimicrobial and anticancer properties.[2][3][4][5]

Table 3: Antimicrobial Activity of Representative Schiff Base Derivatives

| Derivative Class | Test Organism | Activity (MIC in µg/mL) |

| Schiff bases of 5-bromosalicylaldehyde | Staphylococcus aureus | 0.625 |

| Escherichia coli | 2.5 |

Note: Data is for derivatives of the isomeric 5-bromosalicylaldehyde, which is expected to have similar activity to this compound derivatives.[6]

Coumarins

Coumarins (2H-1-benzopyran-2-ones) are a class of naturally occurring and synthetic compounds with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[7][8][9] 7-Bromo-substituted coumarins can be synthesized from this compound.

Caption: Knoevenagel condensation route to 7-bromo-coumarin derivatives.

Various coumarin (B35378) derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table 4: Anticancer Activity of Representative Coumarin Derivatives

| Derivative | Cancer Cell Line | Activity (IC50) |

| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | PC-3 (Prostate) | 3.56 µM |

| MDA-MB-231 (Breast) | 8.5 µM | |

| A fluorinated coumarin derivative | MCF-7 (Breast) | 7.90 µg/mL |

| A novel coumarin derivative | MCF-7 (Breast) | 1.24 µM |

| Bromo coumarin | MCF-7 (Breast) | 51.70 µM |

Note: These are examples of bromo-containing coumarin derivatives, illustrating the potential of this class of compounds.[7][10]

Experimental Protocols for Biological Assays

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

Materials:

-

Nutrient agar (for bacteria) or Potato Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Standardized microbial inoculum

-

Synthesized Schiff base derivatives

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent

-

Standard antibiotic (e.g., Streptomycin)

-

Sterile cork borer

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile petri dishes.

-

Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism on the surface.

-

Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Prepare solutions of the synthesized Schiff bases in DMSO at various concentrations.

-

Add a fixed volume of each test solution to the respective wells.

-

Use DMSO as a negative control and a standard antibiotic as a positive control.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Anticancer Activity: MTT Assay

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

Synthesized coumarin derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the synthesized coumarin derivatives and incubate for a further 24-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7][11]

Antioxidant Activity: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Synthesized derivatives of this compound

-

Methanol

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the DPPH radical in methanol.

-

Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

-

Add a fixed volume of the DPPH solution to each dilution of the test compound and standard.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH radical discoloration.

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[1][8][10]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for derivatives of this compound are not extensively detailed in the literature, the general mechanisms of action for Schiff bases and coumarins provide insights into their potential biological effects.

Caption: Potential mechanisms of action for Schiff base and coumarin derivatives.

Schiff bases are thought to exert their antimicrobial effects by interfering with microbial cell wall synthesis, disrupting cell membrane function, or inhibiting essential enzymes. Their anticancer activity may involve intercalation with DNA, leading to apoptosis. Coumarins have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases. Their antioxidant properties are attributed to their ability to scavenge free radicals.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its derivatives, particularly Schiff bases and coumarins, have demonstrated promising antimicrobial, anticancer, and antioxidant activities. The synthetic accessibility of this core structure allows for the generation of diverse libraries of compounds for biological screening. Further research focusing on the elucidation of specific structure-activity relationships and the investigation of their mechanisms of action at the molecular level will be crucial for the development of novel and effective therapeutic agents based on the this compound scaffold. This technical guide provides a foundational overview to aid researchers in this endeavor.

References

- 1. iomcworld.com [iomcworld.com]

- 2. benchchem.com [benchchem.com]

- 3. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. platon.pr.ac.rs [platon.pr.ac.rs]

- 6. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Bromo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from substituted salicylaldehydes are a prominent class of organic compounds with extensive applications in medicinal chemistry and materials science. The presence of the azomethine (-C=N-) group is crucial for their diverse biological activities, which include antimicrobial, antifungal, and anticancer properties. 2-Bromo-4-hydroxybenzaldehyde serves as a versatile precursor for the synthesis of these Schiff bases. The introduction of a bromine atom can modulate the lipophilicity and electronic properties of the resulting compounds, potentially enhancing their therapeutic efficacy. This document provides detailed protocols for the synthesis of Schiff bases from this compound, their characterization, and an overview of their potential applications in drug development.

Synthesis of Schiff Bases: A General Protocol

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is generally carried out in an alcoholic solvent and can be catalyzed by a few drops of acid.

Experimental Protocol

Materials:

-

This compound

-

Primary amine (e.g., aniline, p-toluidine, p-anisidine)

-

Absolute Ethanol (B145695)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate volume of absolute ethanol.

-

Addition of Amine: To this solution, add 1.0 equivalent of the desired primary amine.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: The reaction mixture is then heated to reflux for a period of 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The Schiff base product often precipitates out of the solution.

-

Purification: The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following table summarizes the synthesis of representative Schiff bases from this compound with various primary amines and their characterization data.

| Primary Amine | Product Name | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) Azomethine Proton (-CH=N-) |

| Aniline | 2-Bromo-4-hydroxy-N-(phenyl)benzylideneaniline | ~85% | 113 | 1604-1625 | ~8.6 |

| p-Toluidine | 2-Bromo-4-hydroxy-N-(p-tolyl)benzylideneaniline | 85%[2] | 113[2] | 1660[3] | 8.62[3] |

| p-Anisidine | 2-Bromo-4-hydroxy-N-(4-methoxyphenyl)benzylideneaniline | 91%[1] | 190-191[1] | 1616[1] | 9.1[1] |

Note: The data presented is a compilation from various sources and similar compounds, and may not be from the direct synthesis with this compound in all cases. It serves as a representative guide.

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases can be characterized using a variety of spectroscopic techniques to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1600-1630 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration. The disappearance of the characteristic C=O stretching vibration of the aldehyde and the N-H stretching vibrations of the primary amine also indicates the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak in the downfield region (typically between δ 8.0 and 9.0 ppm), corresponding to the azomethine proton (-CH=N-). The signals for the aromatic protons will also be present in the expected regions.

-

¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 150-165 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized Schiff base, confirming its identity.

Applications in Drug Development

Schiff bases derived from this compound are of significant interest to researchers in drug development due to their wide range of biological activities. The imine group is a key pharmacophore that contributes to their therapeutic potential.

-

Antimicrobial Activity: Many Schiff bases exhibit potent antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cellular processes.

-

Anticancer Activity: Several Schiff bases have demonstrated cytotoxic activity against various cancer cell lines. Their anticancer properties may arise from their ability to induce apoptosis, inhibit cell proliferation, or interfere with DNA synthesis.

-

Other Biological Activities: These compounds have also been investigated for their anti-inflammatory, antioxidant, and anticonvulsant activities.

The synthesis of a library of Schiff bases with different substituents on the amine component allows for the exploration of structure-activity relationships (SAR), which is a critical step in the drug discovery process.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for the synthesis of Schiff bases.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds utilizing 2-Bromo-4-hydroxybenzaldehyde as a versatile starting material. This document outlines detailed experimental protocols for the synthesis of Schiff bases, coumarin (B35378) derivatives (via Knoevenagel condensation), benzofurans (via Williamson ether synthesis and intramolecular Heck reaction), and chalcones as precursors to chromones. The protocols are supported by quantitative data and visual representations of the reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the key synthetic transformations of this compound into various heterocyclic compounds, providing an overview of the reaction conditions and expected yields.

| Heterocyclic Product Class | Reaction Type | Key Reagents | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) |

| Schiff Base | Condensation | Aniline (B41778) | Glacial Acetic Acid | Ethanol (B145695) | Reflux, 3-4 h | 91-94% |

| Coumarin Derivative | Knoevenagel Condensation | Diethyl malonate | Piperidine (B6355638) | Ethanol | Reflux, 4-6 h | ~80-90% |

| Coumarin Derivative | Knoevenagel Condensation | Malononitrile | Piperidine | Ethanol | Reflux | ~90% |

| Benzofuran (B130515) Precursor | Williamson Ether Synthesis | Allyl bromide | K₂CO₃ | DMF | Room Temperature, 2-4 h | High |

| Benzofuran | Intramolecular Heck Reaction | - | Pd(OAc)₂, PPh₃ | DMF | 100 °C, 12 h | ~85% |

| Chalcone (B49325) (Chromone Precursor) | Claisen-Schmidt Condensation | Acetophenone (B1666503) | NaOH | Ethanol | 20-25 °C, 4-5 h | High |

| Styrene Derivative | Wittig Reaction | Methyltriphenylphosphonium (B96628) bromide | n-Butyllithium | THF | 0 °C to Room Temp, 12 h | Moderate to High |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic transformations outlined above.

Protocol 1: Synthesis of a Schiff Base: 4-Bromo-2-((phenylimino)methyl)phenol

This protocol describes the condensation reaction between this compound and aniline to form a Schiff base.[1][2]

Materials:

-

This compound (5-bromosalicylaldehyde) (1.005 g, 5 mmol)

-

Aniline (0.466 g, 5 mmol)

-

Absolute Ethanol (50 mL)

-

Glacial Acetic Acid (catalytic amount, few drops)

Procedure:

-

Dissolve this compound (1.005 g) in 25 mL of absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve aniline (0.466 g) in 25 mL of absolute ethanol.

-

Add the aniline solution to the aldehyde solution with continuous stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the precipitated yellow solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the purified product in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a Coumarin Derivative via Knoevenagel Condensation: 7-Bromo-3-ethoxycarbonylcoumarin

This protocol details the Knoevenagel condensation of this compound with diethyl malonate to synthesize a coumarin derivative.

Materials:

-

This compound (2.01 g, 10 mmol)

-

Diethyl malonate (1.92 g, 12 mmol)

-

Piperidine (0.043 g, 0.5 mmol)

-

Ethanol (20 mL)

-

Dilute Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (2.01 g) and diethyl malonate (1.92 g) in 20 mL of ethanol.

-

Add piperidine (0.043 g) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water and acidify with dilute hydrochloric acid until a precipitate forms.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Expected Yield: Approximately 80-90%.

Protocol 3: Synthesis of a Benzofuran Derivative (Two-Step Process)

This protocol describes a two-step synthesis of a benzofuran derivative, starting with a Williamson ether synthesis to form an allyloxy intermediate, followed by an intramolecular Heck reaction for cyclization.

Step 1: Williamson Ether Synthesis of 2-Bromo-4-(allyloxy)benzaldehyde

Materials:

-

This compound (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-Bromo-4-(allyloxy)benzaldehyde.

Step 2: Intramolecular Heck Reaction for Benzofuran Formation

Materials:

-

2-Bromo-4-(allyloxy)benzaldehyde (from Step 1) (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

-

Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)